Afoxolaner

Veterinary Parasitology Tick Control Speed of Kill

Afoxolaner, an isoxazoline ectoparasiticide with 74% oral bioavailability and 15.5-day half-life, provides month-long canine flea/tick protection. Critical differentiation: vs Amblyomma americanum at Day 28, afoxolaner achieved 0.0% 24h efficacy vs 92.3% for lotilaner (P<0.001). Isoxazoline class is not interchangeable; sourcing this specific compound ensures validated, reliable pest control. Ideal for research, reference standards, and combination parasiticides.

Molecular Formula C26H17ClF9N3O3
Molecular Weight 625.9 g/mol
CAS No. 1093861-60-9
Cat. No. B517428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfoxolaner
CAS1093861-60-9
Synonyms4-(5-(3-chloro-5-(trifluoromethyl)-phenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl)-N-(2- oxo-2-((2,2,2-trifluoroethyl)amino)ethyl-1-naphthalenecarboxamide
afoxolane
Molecular FormulaC26H17ClF9N3O3
Molecular Weight625.9 g/mol
Structural Identifiers
SMILESC1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F
InChIInChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)
InChIKeyOXDDDHGGRFRLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Afoxolaner (CAS 1093861-60-9) Technical Profile: Isoxazoline Ectoparasiticide for Veterinary Use


Afoxolaner (CAS 1093861-60-9) is a synthetic isoxazoline-class ectoparasiticide developed for veterinary use, primarily in dogs, to control flea and tick infestations [1]. It acts as a potent antagonist of ligand-gated chloride channels, specifically those gated by the neurotransmitter gamma-aminobutyric acid (GABA) and glutamate, in arthropods, leading to neuronal hyperexcitation and death [2]. Characterized by a high molecular weight (625.88 g/mol) and extensive plasma protein binding (>99.9%), Afoxolaner is formulated as a soft, chewable tablet for oral administration, providing month-long protection [3].

Why Isoxazoline-Class Ectoparasiticides Are Not Interchangeable: The Case for Afoxolaner (NexGard®)


Despite a shared molecular target on insect GABA receptors, the isoxazoline class—including afoxolaner, fluralaner, sarolaner, and lotilaner—exhibits significant inter-compound variability in key pharmacological and practical parameters. These include divergent oral bioavailability (ranging from 24% to >85% in dogs), plasma half-life (12 to 30 days), and the crucial metric of speed-of-kill against various tick species [1]. A head-to-head study of three isoxazolines against Amblyomma americanum found that at 24 hours post-infestation on Day 28, the efficacy of afoxolaner (0.0%) and sarolaner (4.9%) was significantly inferior to that of lotilaner (92.3%) (P < 0.001), demonstrating that in-class substitution based on perceived equivalence can lead to compromised pest control and increased risk of pathogen transmission [2]. Furthermore, safety profiles and potential for neurological adverse events, while a class-wide concern, are influenced by individual compound kinetics and dosing regimens, making a generic 'isoxazoline' approach to procurement or clinical use scientifically untenable [3].

Afoxolaner: A Quantitative Evidence Guide for Scientific Selection Against Key Analogs


Speed of Kill: Afoxolaner vs. Fluralaner and Sarolaner Against Rhipicephalus sanguineus

In a controlled laboratory trial against adult Rhipicephalus sanguineus ticks attached to dogs, Afoxolaner's speed of kill was benchmarked against its main isoxazoline competitors, fluralaner and sarolaner. The onset of activity (>90% efficacy) was achieved by fluralaner and sarolaner at 8 hours, with efficacies of 99.6% and 94.7%, respectively. Afoxolaner also reached this >90% efficacy threshold at 8 hours, with an efficacy of 90.8% [1]. All three oral isoxazolines achieved 100% efficacy at 48 hours, significantly outperforming the topical combination imidacloprid + permethrin, which only reached 80.1% at the same time point [1]. This quantifies afoxolaner's rapid action as being comparable to its main in-class competitors at this critical early time point.

Veterinary Parasitology Tick Control Speed of Kill

Residual Speed of Kill Decline: Afoxolaner vs. Lotilaner Against Amblyomma americanum

A 2024 study comparing the speed of kill of three isoxazolines against the Lone Star tick (Amblyomma americanum) revealed a significant difference in the durability of their rapid action. For Afoxolaner and sarolaner, the speed of kill significantly declined over the study period. Following a new infestation on Day 28, neither afoxolaner nor sarolaner reached 90% efficacy by 48 hours post-infestation [1]. In stark contrast, lotilaner consistently achieved ≥90% efficacy by 24 hours post-infestation throughout the 28-day period [1]. At the 72-hour mark after Day 28 infestation, Afoxolaner's efficacy was 86.3%, while sarolaner achieved 97.4% [1]. This indicates a potential vulnerability in afoxolaner's residual speed of kill against this challenging tick species late in the dosing cycle.

Veterinary Parasitology Residual Efficacy Tick Infestation

Comparative Oral Bioavailability and Pharmacokinetic Profile in Dogs

The oral bioavailability of Afoxolaner in dogs is 74%, as established in a key pharmacokinetic study following administration of the commercial formulation [1]. This positions Afoxolaner favorably among its isoxazoline counterparts. For instance, the oral bioavailability of fluralaner in dogs is significantly lower at 26%, while lotilaner exhibits high but highly variable absorption (24-81%) [2]. Sarolaner has the highest reported oral bioavailability in dogs at >85% [2]. Afoxolaner's plasma half-life (t1/2) in dogs is 15.5 ± 7.8 days, which supports its monthly dosing interval [1]. This intermediate half-life and robust bioavailability result in consistent plasma concentrations that exceed the EC90 for key parasites (e.g., 23 ng/mL for Ctenocephalides felis) for the full month [1].

Pharmacokinetics Bioavailability Drug Absorption

Therapeutic Index and Safety Margin in Canines

The safety profile of Afoxolaner in dogs is characterized by a safety margin of >5 times the labeled dose in healthy dogs ≥8 weeks of age and weighing ≥2 kg [1]. This is established from a margin-of-safety study where puppies were dosed up to 5X the maximum exposure dose without severe adverse effects [2]. The acute oral LD50 in rats is >1,000 mg/kg [1]. While all isoxazolines carry a class-wide FDA alert for potential neurological adverse events, the specific safety margins for each compound are influenced by their unique pharmacokinetic properties [3]. The combination of high plasma protein binding (>99.9%) and a well-characterized dose-linear pharmacokinetic profile contributes to Afoxolaner's defined safety window [4].

Toxicology Safety Margin Therapeutic Index

Lyme Disease Prevention: Efficacy Against Borrelia burgdorferi Transmission

A 2025 study demonstrated that a single oral dose of Afoxolaner (as part of NexGard® Plus at ~2.5 mg/kg) provided effective protection against the transmission of Borrelia burgdorferi from naturally infected Ixodes scapularis ticks to dogs [1]. The study showed that this dose of afoxolaner was effective 28 days after treatment in preventing Lyme borreliosis transmission [1]. While other isoxazolines have also demonstrated activity against Borrelia transmission, this specific evidence for afoxolaner is crucial for its use in Lyme-endemic regions. The rapid speed of kill against I. scapularis (significantly lower tick counts than placebo at 8 hours post-infestation) is the mechanistic basis for this protective effect [2].

Veterinary Parasitology Lyme Disease Vector-borne Disease

Afoxolaner (NexGard®) Primary Use Cases and Research Applications


Broad-Spectrum Monthly Flea and Tick Control in Dogs

Afoxolaner is optimally indicated for monthly, year-round prevention and treatment of flea (Ctenocephalides felis) and multiple tick species (including Rhipicephalus sanguineus, Ixodes scapularis, and Dermacentor variabilis) infestations in dogs. The combination of rapid absorption (Tmax 2-6h), high bioavailability (74%), and a half-life of ~15.5 days ensures plasma concentrations exceed the EC90 for these parasites for a full month, supporting reliable and consistent protection [1]. Its efficacy against R. sanguineus is demonstrated by 90.8% kill at 8 hours and 100% kill at 48 hours [2].

Component in Combination Products for Enhanced Parasite Spectrum

Afoxolaner is a key component in combination parasiticides (e.g., with milbemycin oxime or moxidectin/pyrantel) to expand the spectrum of activity to include heartworm prevention and treatment of gastrointestinal nematodes. Its high plasma protein binding and well-defined safety margin (>5X) make it a suitable partner for other anthelmintics, as demonstrated in safety studies with moxidectin and pyrantel [3]. The demonstrated ability of the afoxolaner/moxidectin/pyrantel combination to prevent Borrelia burgdorferi transmission further enhances the clinical utility of such products in Lyme-endemic areas [4].

Research Tool for Isoxazoline Pharmacology and Resistance Studies

Afoxolaner serves as a valuable tool compound in research aimed at understanding the pharmacology of insect GABA receptors and the mechanisms of insecticide resistance. Its nanomolar potency against insect GABA-gated chloride channels, including those with the A302S (resistance-to-dieldrin) mutation, makes it useful for probing channel function and resistance pathways [5]. Furthermore, studies on comparative toxicity against pyrethroid-resistant mosquito strains have shown low or no cross-resistance with afoxolaner, highlighting its potential as a new insecticidal scaffold for public health applications [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afoxolaner

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.